REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[CH:2]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9](=[O:11])[CH3:10])[CH:2]=1
|
Name
|
|
Quantity
|
9.42 mL
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CN
|
Name
|
|
Quantity
|
10.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
103 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred at a rate where the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
did not rise above 25° C
|
Type
|
STIRRING
|
Details
|
After an additional 18 h of stirring
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |